molecular formula C12H10BrNO B175403 3-(Benzyloxy)-2-bromopyridine CAS No. 132330-98-4

3-(Benzyloxy)-2-bromopyridine

Cat. No. B175403
M. Wt: 264.12 g/mol
InChI Key: PYSNKVYGLPCQPE-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-bromopyridine is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The benzyloxy group in 3-(Benzyloxy)-2-bromopyridine is an activating group towards free radical attack .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-(Benzyloxy)-2-bromopyridine and similar brominated electron-deficient arenes are used in palladium-catalyzed coupling reactions. Such reactions are essential in the synthesis of chiral amines, where they aid in creating quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008).
  • Brominated pyridines, including 3-(Benzyloxy)-2-bromopyridine, are utilized in the synthesis of various organic compounds like piperazines and piperidines, which are significant in pharmaceutical research (Micouin et al., 1994).
  • An improved protocol involving 3-bromopyridine shows its utility in preparing 3-pyridylboronic acid, a compound valuable in the synthesis of arylboronic acids, which have widespread applications in organic synthesis and pharmaceuticals (Li et al., 2002).

Structural and Theoretical Studies

  • The structure of 3-(Benzyloxy)-2-nitropyridine, closely related to 3-(Benzyloxy)-2-bromopyridine, has been investigated to understand molecular interactions and electron repulsions, crucial in theoretical chemistry and drug design (Sun et al., 2012).

Development of Novel Compounds and Pharmaceuticals

  • Research into the synthesis of novel compounds often involves bromopyridines. For instance, studies on the BF3 directed lithiation of bromopyridines have provided insights into new synthetic routes and molecular structures, valuable for developing new pharmaceuticals (Dhau et al., 2013).
  • 3-(Benzyloxy)-2-bromopyridine derivatives have been used as building blocks in synthesizing biologically active compounds, showcasing their role in drug discovery and agrochemical research (Verdelet et al., 2011).

Electrocatalytic Applications

  • Bromopyridines have been used in electrochemical procedures, such as the carboxylation of 2-amino-5-bromopyridine with CO2, an innovative approach in green chemistry and sustainable practices (Feng et al., 2010).

Miscellaneous Uses

  • Bromopyridines, similar to 3-(Benzyloxy)-2-bromopyridine, are used in creating new water-soluble phthalocyanines. These compounds, with their unique spectroscopic properties, have potential applications in materials science and photodynamic therapy (Tolbin & Tomilova, 2007).

Safety And Hazards

The safety data sheet suggests that personal protective equipment/face protection should be worn when handling this chemical. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

2-bromo-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSNKVYGLPCQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444811
Record name 3-(Benzyloxy)-2-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2-bromopyridine

CAS RN

132330-98-4
Record name 3-(Benzyloxy)-2-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-pyridine-3-ol (50.4 g, 0.29 mol), benzyl bromide (45.5 g, 0.28 mol) and potassium carbonate (52 g, 0.38 mol) in dry N,N-dimethylformamide (DMF; 300 mL) was heated at 110° C. for 30 minutes. The mixture was filtered through a pad of Celite®, the solvent was removed under reduced pressure and the black residue was taken up between ice cold 0.5 M aqueous NaOH and EtOAc. The organic phase was washed twice with brine, dried (MgSO4), and concentrated under reduced pressure to yield 69.6 g (93%) of the title compound as a brown oil. HRMS m/z calcd for C12H10BrNO (M)+ 263.9946. found 263.9939. *Previously described in J. Med. Chem. 1996, 39, 5267–5275.
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Bolchi, F Bavo, C Gotti, L Fumagalli, F Fasoli… - European Journal of …, 2017 - Elsevier
… This was transformed into (S,R)-30 and, after debenzylation to (S,R)-31, 2-pyridylated with 3-benzyloxy-2-bromopyridine. The benzyl protection was removed from the pyridine 3-…
Number of citations: 12 www.sciencedirect.com
KA McDaniel - 2022 - search.proquest.com
Dearomative functionalization methods are highly sought-after for their ability to efficiently transform simple, planar aromatics to more complex, three-dimensional structures. We …
Number of citations: 3 search.proquest.com
RR Staib - 1985 - search.proquest.com
Two novel synthetic approaches to the total synthesis of siderochelins A (1A) and B (1B) have been investigated. Although the total synthesis of these target molecules has not been …
Number of citations: 2 search.proquest.com

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